4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid 4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 313960-66-6
VCID: VC21398178
InChI: InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20)
SMILES: CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Molecular Formula: C17H19NO5S
Molecular Weight: 349.4g/mol

4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid

CAS No.: 313960-66-6

Cat. No.: VC21398178

Molecular Formula: C17H19NO5S

Molecular Weight: 349.4g/mol

* For research use only. Not for human or veterinary use.

4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid - 313960-66-6

Specification

CAS No. 313960-66-6
Molecular Formula C17H19NO5S
Molecular Weight 349.4g/mol
IUPAC Name 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20)
Standard InChI Key BXSBETBXZHTRCD-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Canonical SMILES CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is an organic compound belonging to the sulfonamide class, characterized by a sulfonamide functional group attached to aromatic rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its bioactivity against various pathogens.

Structural Features

The molecular structure consists of:

  • Core Structure: A benzoic acid moiety substituted with a sulfonamide group.

  • Substituents: A butoxy group on the phenyl ring enhances its hydrophobicity and may influence its bioavailability and interaction with biological targets.

Key Properties:

  • Molecular Formula: C17H19NO5S

  • Functional Groups: Carboxylic acid (-COOH), sulfonamide (-SO2NH-), and ether (-O-) groups.

  • Aromaticity: The presence of two aromatic rings contributes to π-π interactions in crystal packing.

Synthesis

The synthesis typically involves:

  • Reacting p-aminobenzoic acid with a sulfonyl chloride derivative (e.g., 4-butoxybenzenesulfonyl chloride) under basic conditions.

  • Monitoring the reaction via thin-layer chromatography (TLC) until completion.

  • Acidifying the reaction mixture to precipitate the product, followed by purification through recrystallization.

Crystallographic Data

While specific crystallographic data for this compound is unavailable in the provided sources, related sulfonamides exhibit:

  • Dihedral Angles: The aromatic rings are often inclined at angles that optimize hydrogen bonding.

  • Hydrogen Bonding: Intermolecular N-H⋯O and O-H⋯O interactions stabilize the crystal lattice .

Biological Activity

Sulfonamides like this compound are known for their diverse pharmacological properties:

  • Antimicrobial Activity: Sulfonamides inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis .

  • Enzyme Inhibition: These compounds often act as carbonic anhydrase inhibitors, which can be exploited for treating glaucoma, epilepsy, and cancer .

  • Anti-inflammatory Properties: Some derivatives reduce inflammation by inhibiting cyclooxygenase enzymes .

Potential Applications

This compound's structural features suggest potential uses in:

  • Drug Development: As a scaffold for designing enzyme inhibitors or antimicrobial agents.

  • Material Science: The hydrophobic butoxy group may contribute to surface-active properties in specialized coatings or films.

Limitations and Challenges

  • Solubility Issues: The hydrophobic nature of the butoxy group may limit aqueous solubility.

  • Synthetic Complexity: Multi-step synthesis requires careful control of reaction conditions to avoid side products.

Comparative Analysis with Related Compounds

Property4-[(4-butoxyphenyl)sulfonylamino]benzoic AcidRelated Sulfonamides (e.g., 4-(tosylamino)benzoic acid)
HydrophobicityHigh (due to butoxy group)Moderate
Hydrogen Bonding PotentialHighHigh
Antimicrobial ActivityLikely significantProven
Synthetic AccessibilityModerateHigh

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